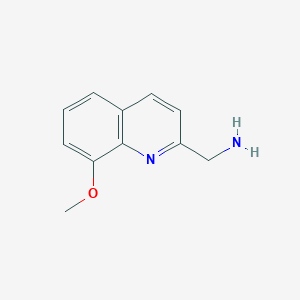

(8-Methoxyquinolin-2-yl)methanamine

Description

Significance of Quinoline (B57606) Derivatives in Synthetic Chemistry and Catalysis

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent heterocyclic scaffold with a rich history in chemistry. mdpi.comnih.gov Its derivatives are of immense practical importance to synthetic organic chemists and various industries. nih.gov This significance stems from several key attributes:

Versatile Reactivity: The quinoline nucleus is susceptible to a wide range of chemical transformations, including electrophilic and nucleophilic substitutions, allowing for the introduction of diverse functional groups at various positions. This adaptability facilitates the synthesis of large libraries of quinoline-based compounds for screening and optimization.

Ligand Design: The nitrogen atom in the quinoline ring, along with other potential donor atoms from substituents, makes quinoline derivatives excellent ligands for coordinating with metal ions. These metal complexes have found widespread use as catalysts in a variety of organic transformations, including oxidation and carbon-carbon bond-forming reactions. mdpi.comscilit.com

Privileged Structure in Medicinal Chemistry: The quinoline scaffold is considered a "privileged structure," as it is a recurring motif in a multitude of biologically active compounds and approved drugs. nih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. nih.gov

The ability to precisely functionalize the quinoline ring is crucial for tailoring its properties for specific applications. The introduction of substituents can modulate the electronic and steric characteristics of the molecule, influencing its reactivity, catalytic activity, and biological profile.

Overview of Methanamine Functionality in Organic Chemistry

The methanamine group (-CH₂NH₂) is the simplest primary amine attached to a methyl spacer. Its presence in a molecule imparts several important chemical properties:

Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom makes the methanamine group a potent nucleophile and a weak base. This allows it to readily participate in a variety of chemical reactions, such as alkylation, acylation, and the formation of imines and amides. nih.gov

Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, influencing the intermolecular interactions of the molecule. This can affect its physical properties, such as boiling point and solubility, as well as its binding affinity to biological targets.

Chelating Agent: In conjunction with other nearby donor atoms, the methanamine group can act as a chelating ligand, forming stable complexes with metal ions. This property is particularly relevant in the design of catalysts and metal-sequestering agents.

The introduction of a methanamine functionality onto a scaffold like quinoline can therefore significantly enhance its chemical versatility and potential for creating new functional materials and therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

(8-methoxyquinolin-2-yl)methanamine |

InChI |

InChI=1S/C11H12N2O/c1-14-10-4-2-3-8-5-6-9(7-12)13-11(8)10/h2-6H,7,12H2,1H3 |

InChI Key |

CFBRBEUTBXFISJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)CN |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methoxyquinolin 2 Yl Methanamine and Its Analogues

Direct Synthesis Routes to (8-Methoxyquinolin-2-yl)methanamine

The direct synthesis of this compound can be achieved through several established chemical transformations, primarily involving the reduction of a suitable precursor at the 2-position of the 8-methoxyquinoline (B1362559) core.

Reductive Amination Strategies for 2-Formyl-8-methoxyquinolines

Reductive amination of an aldehyde or ketone is a widely used method for the synthesis of amines. organic-chemistry.org This reaction typically proceeds in two steps: the formation of an imine or iminium ion from the carbonyl compound and an amine, followed by the reduction of this intermediate. organicreactions.orgharvard.edu In the context of synthesizing this compound, the starting material is 8-methoxyquinoline-2-carbaldehyde (B8540).

The process involves the reaction of 8-methoxyquinoline-2-carbaldehyde with an ammonia (B1221849) source to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organicreactions.orgharvard.eduorientjchem.org The choice of reducing agent can be critical to the success of the reaction, with milder reagents like sodium cyanoborohydride often being preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde. harvard.edu The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. harvard.edu

Table 1: Reagents for Reductive Amination

| Carbonyl Compound | Amine Source | Reducing Agent | Product |

| 8-Methoxyquinoline-2-carbaldehyde | Ammonia | Sodium borohydride (NaBH₄) | This compound |

| 8-Methoxyquinoline-2-carbaldehyde | Ammonia | Sodium cyanoborohydride (NaBH₃CN) | This compound |

| 8-Methoxyquinoline-2-carbaldehyde | Ammonia | Sodium triacetoxyborohydride (NaBH(OAc)₃) | This compound |

Reduction of 2-Nitrile-8-methoxyquinolines

Another primary route to this compound is through the reduction of 8-methoxyquinoline-2-carbonitrile. Nitriles can be effectively reduced to primary amines using various strong reducing agents or through catalytic hydrogenation.

Commonly employed reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation with hydrogen gas over a metal catalyst such as Raney nickel, palladium, or platinum. rsc.org The choice of catalyst and reaction conditions (temperature, pressure) can influence the efficiency and selectivity of the reduction. For instance, heterogeneous cobalt catalysts have been shown to be effective for the selective synthesis of primary amines from nitriles. rsc.org

Multi-Step Approaches from Precursor Molecules

The synthesis of this compound can also be accomplished through multi-step sequences starting from more readily available precursors. One such approach begins with 8-hydroxyquinoline (B1678124).

A common initial step is the methylation of the hydroxyl group to form 8-methoxyquinoline. researchgate.netnnpub.org This is typically achieved via a Williamson ether synthesis, reacting 8-hydroxyquinoline with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. nnpub.org

Once 8-methoxyquinoline is obtained, a functional group needs to be introduced at the 2-position that can be converted to an aminomethyl group. A plausible strategy involves the conversion of 8-methoxy-2-methylquinoline. The methyl group can be oxidized to an aldehyde (8-methoxyquinoline-2-carbaldehyde), which can then undergo reductive amination as described in section 2.1.1. Alternatively, the methyl group could potentially be halogenated and then subjected to nucleophilic substitution with an amine source.

Another multi-step route involves the nitration of 8-methoxyquinoline to introduce a nitro group, which can then be reduced to an amino group and further elaborated. For example, nitration of 8-methoxyquinoline has been shown to yield 5-nitro-8-methoxyquinoline. researchgate.netnnpub.org While this positions the functional group at C-5, similar strategies could potentially be adapted to functionalize the 2-position under different reaction conditions.

Functionalization and Derivatization Strategies on the Quinoline (B57606) Ring System

The reactivity of the quinoline ring allows for a variety of functionalization and derivatization reactions, enabling the synthesis of a wide range of analogues of this compound.

Regioselective Bromination and Halogenation at C-3, C-5, C-6, C-7

Halogenation is a key transformation for introducing a versatile handle for further synthetic modifications. The regioselectivity of halogenation on the 8-methoxyquinoline scaffold is influenced by the directing effect of the methoxy (B1213986) group and the nitrogen atom in the quinoline ring, as well as the reaction conditions.

C-3 Position : The bromination of 5,7-disubstituted 8-methoxyquinolines has been shown to occur selectively at the C-3 position. tandfonline.com This provides a route to 3-bromo-8-methoxyquinoline (B1373899) derivatives, which can then undergo further reactions such as cross-coupling.

C-5 and C-7 Positions : The bromination of 8-methoxyquinoline with bromine has been reported to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product under certain conditions. acgpubs.orgresearchgate.net The use of N-bromosuccinimide (NBS) in sulfuric acid can lead to a mixture of 5-bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline. acgpubs.org Metal-free halogenation methods using trihaloisocyanuric acids have also been developed for the regioselective C-5 halogenation of 8-substituted quinolines. rsc.org Additionally, iron(III)-catalyzed halogenation of 8-amidoquinolines in water can afford 5-halogenated products. mdpi.com

C-6 Position : While specific examples for the direct halogenation at the C-6 position of 8-methoxyquinoline are less common, the electronic properties of the ring suggest that this position is less activated towards electrophilic substitution compared to the C-5 and C-7 positions.

Table 2: Regioselective Halogenation of 8-Methoxyquinoline Derivatives

| Position | Halogenating Agent | Substrate | Product | Reference |

| C-3 | Bromine | 5,7-Disubstituted-8-methoxyquinolines | 3-Bromo-5,7-disubstituted-8-methoxyquinolines | tandfonline.com |

| C-5 | Bromine | 8-Methoxyquinoline | 5-Bromo-8-methoxyquinoline | acgpubs.orgresearchgate.net |

| C-5, C-7 | N-Bromosuccinimide (NBS) | 8-Methoxyquinoline | 5-Bromo-8-methoxyquinoline and 5,7-Dibromo-8-methoxyquinoline | acgpubs.org |

| C-5 | Trihaloisocyanuric acids | 8-Substituted quinolines | C-5 Halogenated 8-substituted quinolines | rsc.org |

| C-5 | N-Halosuccinimide (NXS) / Fe(III) | 8-Amidoquinolines | 5-Halogenated 8-amidoquinolines | mdpi.com |

Alkylation and Arylation Methods (e.g., C-H functionalization)

Direct C-H functionalization has emerged as a powerful tool for the alkylation and arylation of heterocyclic compounds, avoiding the need for pre-functionalized substrates.

Alkylation : The alkylation of quinolines can be achieved through various methods. One approach involves the reaction with alkyl halides, although controlling the selectivity can be challenging. nih.gov More modern methods utilize transition-metal catalysis. For instance, ruthenium-catalyzed direct alkylation of arenes with unactivated alkyl halides has been reported. nih.gov

Arylation : The arylation of the quinoline ring can be accomplished through several catalytic systems. The direct C-2 arylation of quinoline N-oxides with arylboronic acids can be achieved using KMnO₄ as an oxidant. rhhz.net Rhodium-catalyzed asymmetric C(sp³)-H arylation of 8-benzylquinolines with arylboronic acids has also been developed. researchgate.netbohrium.com Furthermore, a mild, copper-catalyzed cross-coupling reaction of arylboronic acids with N-H containing heteroarenes provides a route to N-arylated products. organic-chemistry.org

Nitration and Amination Reactions

The introduction of an amino group onto the quinoline core of 8-methoxyquinoline derivatives is typically achieved through a two-step process: nitration followed by reduction. The nitration of 8-methoxyquinoline itself has been shown to yield 5-nitro-8-methoxyquinoline with a 77% yield. researchgate.net The reaction involves treating 8-methoxyquinoline with a mixture of concentrated nitric and sulfuric acids. researchgate.net

Following nitration, the nitro group is reduced to a primary amine. This transformation is a cornerstone of aromatic chemistry and can be accomplished using various reagents. Common methods for the reduction of aromatic nitro compounds to the corresponding anilines are applicable to nitro-8-methoxyquinoline derivatives. wikipedia.orgmasterorganicchemistry.com These methods include:

Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective for both aromatic and aliphatic nitro group reductions. commonorganicchemistry.com

Metal-Acid Systems: The use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid, is a classic and reliable method for this reduction. masterorganicchemistry.comcommonorganicchemistry.com For instance, the reduction of 6-methoxy-3-methyl-8-nitroquinoline (B8358403) to 8-amino-6-methoxy-3-methylquinoline (B8277957) has been successfully carried out using iron filings in hot acetic acid. google.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups to amines and is often used when other reducible functional groups are present in the molecule. commonorganicchemistry.com The reduction of 6-methoxy-8-nitroquinoline (B1580621) to 6-methoxyquinolin-8-amine has been accomplished using SnCl₂. mdpi.com

Sodium Hydrosulfite (Na₂S₂O₄): This reagent is another option for the reduction of nitroarenes. wikipedia.org

The choice of reducing agent can be critical to avoid side reactions, especially when other sensitive functional groups are present in the molecule.

Modification of the Methoxy Group at C-8

The methoxy group at the C-8 position of the quinoline ring is a key feature that can be synthetically modified, primarily through demethylation to the corresponding 8-hydroxyquinoline. This transformation is significant as the 8-hydroxyquinoline scaffold is a well-known chelating agent and a precursor for many biologically active compounds. nih.govnih.gov

The cleavage of the methyl-aryl ether bond can be achieved using various reagents. Selective demethylation is crucial, especially in molecules with multiple methoxy groups. For instance, studies on 2,4-dimethoxyquinolines have shown that selective demethylation can be achieved. rsc.org Reagents commonly employed for demethylation include strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). Thiolate anions have also been utilized for this purpose, sometimes offering different regioselectivity. rsc.org

Conversely, the synthesis of 8-methoxyquinoline and its derivatives often starts from 8-hydroxyquinoline. researchgate.net The hydroxyl group can be alkylated to form the methoxy ether, a reaction that underscores the synthetic accessibility and importance of this position. For example, 8-alkoxy-substituted quinaldines are prepared by the substitution of 8-hydroxy-2-methylquinoline with alkyl halides in the presence of a base.

Synthesis of Methanamine Side Chain Derivatives

The primary amine of the methanamine side chain in this compound is a versatile functional group that can be readily derivatized to form a wide array of compounds, including amides, ureas, and thioureas.

Acylation Reactions to Form Amides

Acylation of the primary amine on the side chain with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields the corresponding amides. This is a fundamental and widely used transformation in medicinal chemistry to explore structure-activity relationships. The reaction is typically carried out by treating the amine with an acylating agent in the presence of a base.

While specific examples for this compound are not detailed in the provided sources, analogous reactions on the quinoline scaffold are well-documented. For example, 6-methoxyquinolin-8-amine can be acylated with chloroacetyl chloride in the presence of triethylamine (B128534) to form 2-chloro-N-(6-methoxyquinolin-8-yl)acetamide. mdpi.com Similarly, 8-aminoquinoline (B160924) can be reacted with N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide to produce the corresponding amide derivative. nih.gov These reactions highlight the general applicability of acylation to amino-functionalized quinolines. The choice of coupling agents, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), can be crucial for achieving high yields, particularly when starting from carboxylic acids. researchgate.net

Table 1: Representative Acylation Reactions on Quinoline Amines

| Starting Amine | Acylating Agent | Product | Reference |

| 6-Methoxyquinolin-8-amine | Chloroacetyl chloride | 2-Chloro-N-(6-methoxyquinolin-8-yl)acetamide | mdpi.com |

| 8-Aminoquinoline | N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide | N-(2-(1H-indol-3-yl) ethyl)-2-(quinolin-8-ylamino) acetamide | nih.gov |

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The primary amine of this compound can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and have been incorporated into numerous biologically active molecules.

The synthesis of urea derivatives from 8-aminoquinoline has been described, involving reaction with a pre-formed carbamate (B1207046) which then reacts with another amine. nih.gov A more direct route involves the reaction of the primary amine with an appropriate isocyanate.

Thiourea derivatives are similarly prepared by reacting the amine with an isothiocyanate. nih.gov This reaction is generally straightforward and proceeds with high yields. The synthesis of thiourea derivatives can be a simple condensation between an amine and an isothiocyanate, often in a suitable solvent like dichloromethane (B109758) or tert-butanol.

Table 2: Synthesis of Urea and Thiourea Derivatives from Amines

| Amine | Reagent | Derivative Type | Reference |

| 8-Aminoquinoline | 2,2,2-trichloroethyl quinolin-8-ylcarbamate + Tryptamine | Urea | nih.gov |

| 8-Hydroxyquinoline derivative (after conversion to amine) | Phenyl isothiocyanate | Thiourea | nih.gov |

Imine Formation and Subsequent Transformations

The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. google.com This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The formation of the C=N double bond of the imine is a versatile transformation, as the imine itself can be a synthon for further reactions. google.com

Subsequent transformations of the resulting imine can lead to a variety of other derivatives. A common follow-up reaction is the reduction of the imine to a secondary amine. This can be achieved using reducing agents such as sodium borohydride (NaBH₄) or through catalytic hydrogenation.

Furthermore, the synthesis of the parent this compound itself can proceed through the reduction of a related nitrile (8-methoxyquinoline-2-carbonitrile) or the reductive amination of an aldehyde (8-methoxyquinoline-2-carbaldehyde).

Green Chemistry Approaches and Sustainable Synthesis Protocols for Quinoline Methanamines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinolines to minimize environmental impact. mdpi.com These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

For the synthesis of the quinoline core, several greener alternatives to classical methods (like the Skraup or Friedländer synthesis) have been developed. These include:

Catalyst-free and Solvent-free reactions: Some quinoline syntheses have been developed to proceed under solvent- and catalyst-free conditions, significantly reducing waste.

Use of Greener Catalysts: There is a move away from toxic or heavy metal catalysts towards more environmentally friendly options like iodine, copper, or even metal-free catalytic systems.

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating.

Benign Solvents: The use of water or recyclable ionic liquids as reaction media is a key aspect of green quinoline synthesis.

Coordination Chemistry of 8 Methoxyquinolin 2 Yl Methanamine

Ligand Design Principles: Chelating Properties of the Quinoline (B57606) Nitrogen and Amine Nitrogen

(8-Methoxyquinolin-2-yl)methanamine is designed as a bidentate ligand, featuring two key nitrogen donor atoms: the quinoline ring nitrogen and the nitrogen of the aminomethyl group at the 2-position. This arrangement is crucial for its function as a chelating agent, enabling the formation of a stable five-membered ring upon coordination to a metal center. The concept of chelation, where a single ligand binds to a central metal atom at two or more points, results in complexes with significantly enhanced thermodynamic stability compared to those formed with analogous monodentate ligands, an observation known as the chelate effect.

The coordination behavior of this compound can be compared to that of the extensively studied 8-hydroxyquinoline (B1678124) (8-HQ). researchgate.netnih.gov 8-HQ also forms a stable five-membered chelate ring with metal ions, but through a different donor set, comprising the quinoline nitrogen and a deprotonated hydroxyl group (N,O-coordination). researchgate.net For this compound, the two donor sites are the sp²-hybridized quinoline nitrogen and the sp³-hybridized primary amine nitrogen (N,N-coordination). This N,N donor set makes it a classic chelating ligand for a wide array of transition metals, which readily form bonds with nitrogen atoms. The methoxy (B1213986) group at the 8-position does not directly participate in coordination but can influence the ligand's electronic properties and steric profile, potentially fine-tuning the stability and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. mdpi.comsphinxsai.com Characterization of these complexes relies on a combination of spectroscopic and analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-visible spectroscopy, and elemental analysis to confirm the structure and coordination mode. mdpi.com

Transition metals are prime candidates for complexation with N,N-donor ligands like this compound. Research on related quinoline-amido ligands has shown successful synthesis of complexes with Group VIII, IX, and X metals. researchgate.net For instance, half-sandwich complexes of rhodium and ruthenium with 8-hydroxyquinoline-amino acid hybrids have been synthesized and characterized, demonstrating the compatibility of the quinoline framework with these metals. nih.gov

Palladium: Palladium(II) complexes with various quinoline derivatives have been prepared, often exhibiting square planar geometry. researchgate.net The synthesis typically involves reacting the ligand with a palladium(II) salt like PdCl₂.

Ruthenium and Rhodium: Organometallic half-sandwich complexes of ruthenium(II) and rhodium(III) are well-documented with related 8-hydroxyquinoline ligands. nih.govmdpi.com These are often prepared from dimeric precursors like [Ru(p-cymene)Cl₂]₂ or [Rh(Cp*)Cl₂]₂. The resulting complexes are stable and have been studied for their biological activity.

Hafnium and Zirconium: While less common, complexes of early transition metals like hafnium and zirconium with quinoline-based ligands have been developed, particularly for their potential in olefin polymerization catalysis. These syntheses often involve the use of metal alkyl or halide precursors.

Table 1: Representative Transition Metal Complexes of Related Quinoline-Based Ligands This table presents data for ligands structurally related to this compound to illustrate common characterization findings.

| Metal Ion | Ligand | Proposed Geometry | Characterization Methods | Reference(s) |

| Cu(II) | 7-chloro-4-(benzylidene-hydrazo)quinoline | Square-planar | IR, UV-Vis, Magnetic Susceptibility | mdpi.com |

| Ni(II) | 7-chloro-4-(benzylidene-hydrazo)quinoline | Octahedral | IR, UV-Vis, Magnetic Susceptibility | mdpi.com |

| Co(II) | 7-chloro-4-(benzylidene-hydrazo)quinoline | Octahedral | IR, UV-Vis, Magnetic Susceptibility | mdpi.com |

| Fe(III) | quinoline-3-carbohydrazide Schiff bases | Octahedral | IR, ¹H-NMR, Elemental Analysis | mdpi.com |

| Mn(II) | [8,8′-bis(aminomethyl)-2,2′-biquinoline] | Distorted Octahedral | X-ray Crystallography, Elemental Analysis | rsc.org |

| Cu(II) | 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-chlorophenyl)-3(H)-quinazolin-4-one | Distorted Octahedral | IR, NMR, Reflectance Spectra | sphinxsai.com |

The interaction of quinoline-based ligands with main group metals is also an area of interest. Hard metal ions from the main group, such as Ga(III), are known to coordinate with quinoline derivatives. nih.gov The nitrogen donors of this compound would be suitable for forming stable complexes with such metals. For example, Ga(III) complexes with 8-hydroxyquinolinate ligands have been synthesized and shown to adopt five-coordinate trigonal bipyramidal or four-coordinate tetrahedral geometries depending on the stoichiometry. nih.gov The synthesis of main group metal complexes with this compound represents a promising area for future research.

Lanthanide ions (Ln³⁺) are hard Lewis acids and typically show a preference for hard donor atoms like oxygen. nih.gov However, they are also known to form complexes with nitrogen-containing ligands. nih.gov The coordination chemistry of lanthanides with quinolones has been explored, revealing that these complexes can exhibit interesting luminescent properties due to the 4f electronic transitions of the metal ions. nih.gov The this compound ligand could act as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits at its characteristic wavelength. The synthesis of such complexes would likely involve the reaction of the ligand with lanthanide salts, such as nitrates or chlorides, in a suitable solvent. nih.gov

Complexation with actinides, such as the uranyl(VI) ion (UO₂²⁺), has also been reported for quinoline-containing hydrazone ligands, resulting in mononuclear complexes with an octahedral geometry. mdpi.com

Structural Analysis of Coordination Compounds

While specific crystallographic data for complexes of this compound are not yet widely published, analysis of closely related structures provides significant insight. For example, the crystal structure of complexes with the potentially quadridentate ligand 8,8′-bis(aminomethyl)-2,2′-biquinoline (L¹) have been determined. rsc.org The complex [Mn(L¹)Cl₂] shows a distorted octahedral geometry around the manganese center. rsc.org In another example, the complex [Cu(L¹)Cl]Cl features a copper ion in a distorted five-coordinate square-based pyramidal environment. rsc.org X-ray diffraction studies on Fe(II) and Co(II) complexes with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate (B83284) revealed monoclinic crystal systems and octahedral structures. jocpr.com These examples suggest that complexes of this compound are likely to adopt common coordination geometries such as octahedral or square planar, depending on the metal ion and the presence of other co-ligands.

Table 2: Crystallographic Data for Selected Metal Complexes of Related Quinoline Ligands This table presents data for ligands structurally related to this compound to illustrate typical structural parameters.

| Compound | Crystal System | Space Group | Key Geometric Features | Reference |

| [Mn(L¹)Cl₂] (L¹ = 8,8′-bis(aminomethyl)-2,2′-biquinoline) | - | - | Distorted octahedral geometry around Mn(II) | rsc.org |

| [Cu(L¹)Cl]Cl (L¹ = 8,8′-bis(aminomethyl)-2,2′-biquinoline) | - | - | Distorted square-based pyramidal geometry around Cu(II) | rsc.org |

| Fe(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | Monoclinic | - | Octahedral structure proposed | jocpr.com |

| Co(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | Monoclinic | - | Octahedral structure proposed | jocpr.com |

| Ga(III) monomethyl complexes with halogenated 8-hydroxyquinolinate | - | - | Five-coordinate trigonal bipyramidal structure | nih.gov |

Spectroscopic Probes for Metal-Ligand Interactions

The interaction of quinoline-based ligands with metal ions invariably leads to distinct changes in their spectroscopic signatures. These changes serve as valuable probes for understanding the nature of the metal-ligand bonding, the coordination environment, and the electronic structure of the resulting complexes. For this compound, coordination with a metal ion is expected to primarily occur through the nitrogen atom of the quinoline ring and the nitrogen atom of the methanamine side chain, forming a stable chelate ring.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of a quinoline derivative typically displays intense bands corresponding to π→π* transitions within the aromatic system. Upon coordination to a metal ion, these bands are expected to undergo a bathochromic (red) or hypsochromic (blue) shift. For instance, in studies of 8-hydroxyquinoline (a related compound), coordination to metal ions often results in a red shift of the absorption bands. researchgate.netscirp.org In some cases, new absorption bands may appear in the visible region due to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center, providing further insight into the electronic structure of the complex.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. The fluorescence properties, including the emission wavelength and quantum yield, are often highly sensitive to the presence of metal ions. Coordination can either enhance or quench the fluorescence. For example, the complexation of 8-hydroxyquinoline-5-sulfonate with metal ions like Al(III) and Ga(III) leads to a marked increase in fluorescence intensity. rsc.org This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a powerful tool for the detection of metal ions. Conversely, coordination to paramagnetic metal ions can lead to fluorescence quenching.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the donor atoms involved in coordination. The C=N stretching vibration of the quinoline ring, typically observed in the 1600-1650 cm⁻¹ region, is expected to shift upon coordination to a metal ion. Similarly, the N-H stretching and bending vibrations of the methanamine group would be altered upon complexation. In studies of metal complexes with other quinoline derivatives, a shift in the C=N stretching frequency to lower or higher wavenumbers has been observed, indicative of coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the structure of diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the protons and carbons of the ligand, particularly those in proximity to the metal center, are expected to change significantly. For example, in the study of a 5-nitro-8-hydroxyquinoline-proline hybrid, complexation with Zn(II) was monitored by changes in the ¹H NMR spectra. nih.gov These shifts provide valuable information about the coordination sites and the conformation of the ligand in the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions such as Cu(II), EPR spectroscopy is a highly informative technique. The EPR spectrum can provide details about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. Studies on copper complexes of quinoline azodyes have utilized EPR to determine the bonding parameters and the geometry of the complexes. nih.gov

| Spectroscopic Technique | Expected Change Upon Metal Coordination with this compound (by analogy) | Reference (for analogous compounds) |

| UV-Visible Spectroscopy | Shift in π→π* transition bands (bathochromic or hypsochromic); appearance of new charge-transfer bands. | researchgate.netscirp.org |

| Fluorescence Spectroscopy | Enhancement or quenching of fluorescence intensity; shift in emission wavelength. | rsc.org |

| Infrared Spectroscopy | Shift in C=N stretching frequency of the quinoline ring and N-H vibrations of the methanamine group. | researchgate.net |

| NMR Spectroscopy | Significant changes in the chemical shifts of protons and carbons near the coordination sites. | nih.gov |

| EPR Spectroscopy | For paramagnetic metal complexes, provides information on metal oxidation state and coordination geometry. | nih.gov |

Supramolecular Assembly and Metal-Organic Frameworks based on this compound

The rigid structure of the quinoline core, combined with the flexible methanamine side chain, makes this compound an attractive building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The directionality of the coordination vectors from the quinoline and methanamine nitrogen atoms can be exploited to create predictable and well-defined architectures.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, with its two distinct donor sites, makes it a potential candidate for a linker in MOF synthesis. By carefully selecting the metal node and reaction conditions, it may be possible to construct 1D, 2D, or 3D frameworks with this ligand. The porosity and functionality of such MOFs would be influenced by the size and shape of the ligand and the nature of the metal center.

Research on related systems has demonstrated the feasibility of incorporating quinoline moieties into MOFs. For example, quinoline-2,6-dicarboxylic acid has been used to synthesize a luminescent Zr(IV)-based MOF. rsc.org In another study, the uncoordinated amine groups within a MOF were used to anchor single metal sites, highlighting the potential utility of the methanamine group in this compound for post-synthetic modification or catalysis. nih.gov The resulting MOFs could have potential applications in gas storage, separation, catalysis, and sensing, leveraging the inherent properties of the quinoline core and the accessible functional groups.

| Structural Component | Role in Supramolecular Assembly/MOFs | Analogous System Example | Reference |

| Quinoline Core | Rigid backbone, π-π stacking interactions, coordination site. | Quinoline-2,6-dicarboxylic acid in a Zr(IV) MOF. | rsc.org |

| Methanamine Group | Coordination site, hydrogen bonding donor. | Amine groups in a MOF for anchoring metal sites. | nih.gov |

| Methoxy Group | Steric influence, potential for weak interactions. | - | - |

| Metal Ion | Directs the geometry of the resulting structure. | Various metal ions forming complexes with quinoline derivatives. | nih.gov |

Catalytic Applications of 8 Methoxyquinolin 2 Yl Methanamine and Its Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of modern chemical synthesis. Ligands based on the quinoline (B57606) scaffold are frequently employed due to their robust coordination chemistry with a variety of metals. However, the application of the specific ligand (8-Methoxyquinolin-2-yl)methanamine in many common homogeneous catalytic reactions is not extensively documented in publicly available scientific literature.

The development of chiral ligands is crucial for enantioselective synthesis, a field dedicated to producing specific stereoisomers of chiral molecules. While quinoline-based structures are common motifs in chiral ligands, specific data regarding chiral derivatives of this compound for the following asymmetric transformations is limited. For instance, while chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been explored as ligands for metal complexes in asymmetric transfer hydrogenation, these are structurally distinct from the target compound mdpi.com.

The conjugate addition, or 1,4-addition, of nucleophiles to α,β-unsaturated compounds is a powerful method for C-C bond formation. The development of chiral catalysts for asymmetric versions of this reaction is a significant area of research. A thorough search of the literature did not yield specific examples or detailed research findings on the use of chiral derivatives of this compound as ligands for metal complexes in catalytic asymmetric 1,4-addition reactions.

Note on Data Table: A data table for this section cannot be generated as no specific research findings detailing substrates, catalysts, yields, or enantioselectivities involving this compound were found.

Asymmetric hydrogenation and hydroformylation are fundamental industrial processes for producing chiral alcohols, aldehydes, and other fine chemicals. These reactions often rely on chiral phosphine (B1218219) or diamine ligands complexed to metals like rhodium, ruthenium, or iridium. Despite the prevalence of quinoline-based ligands in catalysis, a review of available literature did not uncover specific studies detailing the application of chiral complexes of this compound in either asymmetric hydrogenation or hydroformylation. Research in asymmetric hydrogenation often focuses on related but different structures, such as phosphorus-free chiral cationic ruthenium(II)/η⁶-arene-N-monosulfonylated diamine complexes for the reduction of quinolines mdpi.com.

Note on Data Table: A data table for this section is not applicable due to the absence of specific research data for this compound in these reactions.

Asymmetric cycloaddition reactions, such as the Diels-Alder or [3+2] cycloadditions, and carbene insertion reactions are sophisticated methods for constructing complex cyclic and stereogenic centers. The design of the chiral ligand is paramount for achieving high stereoselectivity. However, there are no specific reports in the surveyed scientific literature that describe the use of this compound-derived chiral ligands in these catalytic transformations.

Note on Data Table: No data is available to generate a table for this section.

Palladium-catalyzed cross-coupling reactions are indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. While quinoline-based ligands, in general, have been used in this context, specific research detailing the performance of this compound as a ligand in Suzuki, Heck, or Sonogashira coupling reactions could not be located in the available literature.

Note on Data Table: A data table summarizing the scope and efficiency of cross-coupling reactions catalyzed by this compound complexes cannot be provided as no relevant studies were identified.

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for molecular synthesis, often utilizing transition metal catalysts with directing groups to achieve site-selectivity. The 8-aminoquinoline (B160924) moiety is a well-known bidentate directing group for ruthenium-catalyzed C-H functionalization nih.gov. However, a specific investigation into the catalytic activity of metal complexes of this compound itself in C-H functionalization reactions has not been reported in the reviewed literature. The substitution pattern at the 2-position (methanamine) and the 8-position (methoxy) would present a different coordination environment compared to the parent 8-aminoquinoline, the catalytic implications of which have not been explored.

Note on Data Table: No data is available to generate a table for this section.

Olefin Polymerization and Metathesis

No information was found regarding the use of this compound or its metal complexes as catalysts for olefin polymerization or metathesis.

Hydrogen Transfer Catalysis and CO2 Hydrogenation

There is no available data on the application of this compound or its corresponding metal complexes in hydrogen transfer catalysis or the hydrogenation of carbon dioxide.

Heterogeneous Catalysis

Design and Synthesis of Supported Catalysts

No literature was identified describing the design and synthesis of heterogeneous catalysts derived from this compound.

Applications in Flow Chemistry

No publications were found that detail the application of immobilized catalysts based on this compound in flow chemistry systems.

Theoretical and Computational Studies of 8 Methoxyquinolin 2 Yl Methanamine

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic nature of molecules. Density Functional Theory (DFT) is a prominent method used for these investigations, balancing computational cost with high accuracy. It is instrumental in exploring the ground-state properties of molecules, while its time-dependent extension, TD-DFT, is used for excited-state properties. researchgate.netnih.gov

DFT calculations are employed to optimize the molecular geometry of (8-Methoxyquinolin-2-yl)methanamine, finding the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of electronic information can be derived.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scielo.brmalariaworld.org For quinoline (B57606) derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO's location can vary based on substituents. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution across a molecule. malariaworld.org It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen of the methoxy (B1213986) group, indicating these are sites prone to electrophilic attack. The hydrogen atoms of the amine group would exhibit positive potential, marking them as potential sites for nucleophilic interaction.

Reactivity Descriptors: Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Table 1: Key Reactivity Descriptors from DFT

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measure of the power to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

This table presents the theoretical framework for descriptors derivable from DFT calculations.

These descriptors help in predicting how this compound would behave in various chemical reactions. For example, a high electrophilicity index would suggest it acts effectively as an electrophile.

Computational methods can accurately predict the spectroscopic signatures of a molecule, which is invaluable for confirming its identity and analyzing its structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable way to calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.net These calculated values can be correlated with experimental data to assign specific signals to each proton and carbon atom in this compound, confirming its structural characterization. epstem.netmdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com The calculations provide the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks in an experimental spectrum. This analysis helps understand the electronic transitions, often π → π* and n → π*, within the quinoline chromophore.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum. By analyzing the computed vibrational modes, each band can be assigned to a specific molecular motion, such as C-H stretching, N-H bending, or C-O stretching. scielo.br Comparing the theoretical spectrum with the experimental one aids in the structural confirmation of the synthesized compound. scielo.br

Table 2: Simulated Spectroscopic Data and Their Significance

| Spectroscopy | Computational Method | Information Gained |

| NMR | DFT (GIAO) | Prediction of ¹H and ¹³C chemical shifts for structural assignment. |

| UV-Vis | TD-DFT | Calculation of electronic transition energies (λ_max) to interpret the UV-Vis spectrum. mdpi.com |

| IR | DFT | Prediction of vibrational frequencies to assign bands in the IR spectrum. |

This table outlines the computational approaches for simulating different types of spectra.

Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to map out the entire energy landscape of a chemical reaction, offering a level of detail that is often inaccessible through experiments alone. nih.gov

For any proposed reaction involving this compound, such as its synthesis or subsequent derivatization, computational methods can identify the transition state (TS) structures. The TS is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction.

By calculating the energy of the reactants, transition state, and products, the activation energy (Ea) can be determined. A lower activation energy implies a faster reaction rate. Frequency calculations are performed to verify the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. nih.gov

In reactions where multiple products can be formed, computational chemistry can predict the outcome.

Regioselectivity: When this compound undergoes a reaction, such as an electrophilic aromatic substitution, there are multiple possible sites for the new substituent to attach. By calculating the activation energies for the reaction at each possible position on the quinoline ring, chemists can predict which regioisomer will be the major product. The pathway with the lowest activation energy barrier will be the most favored.

Stereoselectivity: If a reaction can produce different stereoisomers (e.g., enantiomers or diastereomers), the relative energies of the different transition states leading to these isomers can be calculated. The stereoisomer formed via the lower energy transition state will be the predominant product. This is crucial in designing syntheses for stereochemically pure compounds.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on static, single-molecule systems, molecular dynamics (MD) simulations provide insight into the behavior of molecules over time, including their flexibility and interactions with their environment.

Conformational Analysis: this compound has several rotatable bonds, particularly between the quinoline ring and the aminomethyl group, and in the methoxy group. This allows the molecule to adopt various three-dimensional shapes, or conformations. scielo.br A conformational analysis, often performed using DFT or semi-empirical methods, involves systematically rotating these bonds and calculating the energy of each resulting conformation. mdpi.com This process identifies the lowest-energy (most stable) conformers and the energy barriers between them. Understanding the preferred conformation is essential as it can influence the molecule's reactivity and biological interactions. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. For this compound, an MD simulation could be used to study its behavior in a solvent, like water, or its interaction with a biological target. The simulation would reveal how the molecule's conformation changes over time and how it forms intermolecular interactions, such as hydrogen bonds, with surrounding molecules. nih.gov

Ligand Flexibility and Binding Modes

In the absence of specific studies on this compound, general principles from related structures can be considered. For example, studies on other 8-substituted quinolines have shown that the substituent at this position can significantly influence the orientation of the molecule in a binding site. Similarly, the aminomethyl group at the 2-position is expected to be a key interaction point, capable of forming hydrogen bonds and other electrostatic interactions. Computational techniques such as conformational analysis and molecular docking are essential to map out the low-energy conformations and predict plausible binding orientations with various receptors or metal ions.

Solvent Effects on Reactivity

The chemical reactivity of this compound is anticipated to be significantly influenced by the surrounding solvent environment. Solvents can affect reaction rates and equilibrium positions by stabilizing or destabilizing the ground state, transition state, and products of a reaction. The polarity, proticity, and viscosity of the solvent are key parameters that would modulate the reactivity of this compound.

Theoretical studies on other quinoline derivatives have demonstrated the importance of explicit and implicit solvent models in accurately predicting their behavior in solution. For this compound, the nitrogen atom of the quinoline ring and the amino group are potential sites for hydrogen bonding with protic solvents. The methoxy group can also participate in dipole-dipole interactions. DFT calculations incorporating solvent models could provide quantitative data on how the electronic structure and, consequently, the nucleophilicity and electrophilicity of different atomic sites change in various solvents. This information is critical for optimizing reaction conditions for synthesis or for understanding its behavior in biological media.

While direct computational data for this compound is currently unavailable, the established methodologies in computational chemistry are well-suited to provide these much-needed insights. Future theoretical studies are essential to fully characterize the chemical and physical properties of this compound and to unlock its potential in various scientific fields.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of different types of protons and carbons, respectively.

In the ¹H NMR spectrum of (8-Methoxyquinolin-2-yl)methanamine, distinct signals are expected for the aromatic protons on the quinoline (B57606) ring, the methylene protons of the aminomethyl group, the methoxy (B1213986) protons, and the amine protons. The aromatic region would show a series of doublets and triplets, with coupling constants indicating their relative positions (ortho, meta, para). The methoxy group would appear as a sharp singlet, typically around 3.9-4.0 ppm. mdpi.com

The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbons of the quinoline core, the methoxy carbon, and the methylene carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| 2-CH₂ | ~4.0 | ~45.0 |

| 3 | ~7.3 (d) | ~122.0 |

| 4 | ~8.0 (d) | ~136.0 |

| 5 | ~7.4 (dd) | ~127.0 |

| 6 | ~7.4 (t) | ~128.0 |

| 7 | ~7.0 (dd) | ~109.0 |

| 8-OCH₃ | ~4.0 (s) | ~56.0 |

| NH₂ | ~2.0 (s, broad) | - |

| C2 | - | ~158.0 |

| C8 | - | ~155.0 |

| C4a | - | ~128.0 |

| C8a | - | ~140.0 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment. mdpi.comresearchgate.net

COSY would reveal proton-proton couplings, confirming the connectivity of adjacent protons within the quinoline ring system.

HSQC correlates directly bonded protons and carbons, allowing for the definitive assignment of each protonated carbon signal.

HMBC shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the molecular framework, for instance, by correlating the methoxy protons to the C8 carbon. mdpi.com

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula.

For this compound (C₁₁H₁₂N₂O), the expected monoisotopic mass would be precisely determined by HRMS, confirming the molecular formula. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ in techniques like Electrospray Ionization (ESI).

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Plausible fragmentation pathways for this compound would include:

Loss of the aminomethyl group (-CH₂NH₂) or an amino radical (-NH₂).

Cleavage of the methyl group from the methoxy ether.

Retro-Diels-Alder fragmentation of the quinoline ring system under certain ionization conditions.

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₃N₂O⁺ | 189.1022 | Protonated Molecular Ion |

| [M-NH₂]⁺ | C₁₁H₁₀O⁺ | 172.0859 | Loss of amino radical |

| [M-CH₃]⁺ | C₁₀H₉N₂O⁺ | 173.0709 | Loss of methyl radical from methoxy group |

| [M-CH₂NH₂]⁺ | C₁₀H₇NO⁺ | 157.0528 | Loss of methanamine group |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mkuniversity.ac.in These methods are excellent for identifying the presence of specific functional groups.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The primary amine (NH₂) would show symmetric and asymmetric stretching vibrations. Aromatic C-H stretching would be observed at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups would appear just below 3000 cm⁻¹. The C-O stretching of the methoxy group and the C=C and C=N stretching of the quinoline ring would also produce strong, characteristic bands in the fingerprint region.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 (two bands) | Primary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Quinoline Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | -CH₂- and -OCH₃ |

| C=C and C=N Stretch | 1500 - 1650 | Aromatic Ring |

| N-H Bend (Scissoring) | 1580 - 1650 | Primary Amine |

| Aromatic C-O Stretch | 1200 - 1275 | Aryl Ether |

X-ray Diffraction (XRD) for Single Crystal Analysis

To perform this analysis, a high-quality single crystal of this compound or a suitable salt derivative must be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined. mdpi.com The analysis would confirm the planarity of the quinoline ring and reveal the conformation of the aminomethyl and methoxy substituents relative to the ring.

Table 4: Representative Crystallographic Data from a Single-Crystal XRD Experiment

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂O |

| Formula Weight | 188.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.91 |

| b (Å) | 11.65 |

| c (Å) | 9.54 |

| β (°) | 105.3 |

| Volume (ų) | 954.2 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.310 |

Note: The data in this table is illustrative and represents typical values that could be obtained from an XRD analysis of a compound of this nature. nih.govnih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. The quinoline core of this compound is a conjugated aromatic system, which is expected to exhibit strong absorption due to π-π* transitions.

The spectrum would likely show multiple absorption bands characteristic of the quinoline chromophore. The presence of the methoxy (-OCH₃) and aminomethyl (-CH₂NH₂) groups, which act as auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted quinoline. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic transitions and absorption wavelengths. mdpi.com

Chromatographic Methods for Purity and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. For this compound, a reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and a buffered aqueous solution. A UV detector set to one of the compound's absorption maxima would be used for detection. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com Due to the polarity and potential for thermal degradation of the primary amine, derivatization (e.g., acylation or silylation) might be necessary to improve its volatility and chromatographic behavior. scispace.com The GC separates the components of the sample, and the mass spectrometer provides a mass spectrum for each component as it elutes, allowing for positive identification of the main peak and any impurities. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

While established methods for the synthesis of quinoline (B57606) derivatives exist, the development of novel, efficient, and sustainable synthetic pathways for (8-Methoxyquinolin-2-yl)methanamine and its analogs is a key area for future research. Current synthetic strategies often involve multi-step processes that may require harsh reaction conditions or the use of hazardous reagents. researchgate.netresearchgate.netnih.gov Future research is anticipated to focus on:

Greener Synthetic Routes: Exploration of environmentally benign methodologies, such as one-pot syntheses, solvent-free reactions, and the use of reusable catalysts, will be crucial. These approaches aim to reduce waste, energy consumption, and the use of toxic substances.

Catalytic C-H Activation: Direct functionalization of the quinoline core through C-H activation represents a highly atom-economical approach. Developing selective catalytic systems for the introduction of the methanamine group at the C2 position would significantly streamline the synthesis.

Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. This technology allows for precise control over reaction parameters, leading to higher yields and purity.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Advantages | Challenges |

| Traditional Multi-step Synthesis | Well-established, versatile for various derivatives. | Often requires harsh conditions, multiple purification steps, and can generate significant waste. |

| Green Chemistry Routes | Environmentally friendly, reduced waste, improved safety. | May require development of new catalysts and optimization of reaction conditions. |

| C-H Activation | Highly atom-economical, reduces number of synthetic steps. | Achieving high selectivity for the desired position can be challenging. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Requires specialized equipment and optimization of flow parameters. |

Exploration of New Catalytic Transformations

The nitrogen atom of the quinoline ring and the primary amine of the methanamine group in this compound make it a promising candidate as a ligand in catalysis. Future research should explore its application in a variety of catalytic transformations:

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands for transition metals in asymmetric catalysis, enabling the enantioselective synthesis of valuable chiral molecules.

Cross-Coupling Reactions: The compound and its derivatives could serve as ligands for palladium, copper, or nickel catalysts in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in organic synthesis. rroij.com

Biomimetic Catalysis: The quinoline moiety is present in various natural products and coenzymes. Research into the use of this compound complexes as mimics of metalloenzymes could lead to the development of highly efficient and selective catalysts for a range of biochemical transformations.

Integration with Materials Science Applications

The photophysical and electronic properties of quinoline derivatives suggest that this compound could be a valuable building block for advanced materials. rroij.comnih.gov

Chemosensors: The ability of the quinoline nitrogen and the methanamine group to coordinate with metal ions makes this compound a promising scaffold for the development of fluorescent or colorimetric chemosensors. rroij.com Future work could focus on designing sensors for the selective detection of environmentally or biologically important analytes. The methoxy (B1213986) group can further modulate the electronic properties and selectivity of the sensor.

Optoelectronics: Quinoline derivatives are known for their applications in organic light-emitting diodes (OLEDs). rroij.comnih.gov this compound and its derivatives could be investigated as potential charge transport materials, emitters, or host materials in OLED devices. The methoxy and methanamine groups can be strategically modified to tune the emission color and improve device efficiency and stability.

| Application Area | Potential Role of this compound | Key Research Focus |

| Chemosensors | Ligand for selective ion binding, leading to a detectable optical or electrochemical signal. | Design and synthesis of derivatives with high selectivity and sensitivity for specific analytes. |

| Optoelectronics (OLEDs) | Component in the emissive or charge-transport layers. | Tuning of photophysical properties through structural modification to achieve desired emission and charge transport characteristics. |

Advanced Computational Modeling for Rational Design

Computational chemistry offers a powerful tool for accelerating the discovery and development of new applications for this compound. scispace.comresearchgate.netkfupm.edu.sa

Predicting Properties: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic, optical, and catalytic properties of this compound and its derivatives. scispace.comkfupm.edu.sa This allows for the in silico screening of a large number of potential candidates before their synthesis, saving time and resources.

Mechanism Elucidation: Computational modeling can provide detailed insights into the mechanisms of reactions catalyzed by complexes of this compound, as well as the binding interactions in chemosensor applications. This fundamental understanding is crucial for the rational design of improved systems.

Structure-Property Relationships: By systematically modifying the structure of this compound in computational models, it is possible to establish clear structure-property relationships. This knowledge will guide the design of new molecules with tailored properties for specific applications, from catalysis to materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.